Home > Products > Screening Compounds P134820 > Ziprasidone hydrochloride monohydrate
Ziprasidone hydrochloride monohydrate - 138982-67-9

Ziprasidone hydrochloride monohydrate

Catalog Number: EVT-253614
CAS Number: 138982-67-9
Molecular Formula: C21H22Cl2N4OS
Molecular Weight: 449.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ziprasidone hydrochloride monohydrate is a white to slightly pink powder. [] It is the monohydrochloride, monohydrate salt form of Ziprasidone, an atypical antipsychotic agent. [] Its chemical name is 5-[2-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl]-6-chloro-1,3-dihydro-2H-indol-2-one, monohydrochloride, monohydrate. [] In scientific research, Ziprasidone hydrochloride monohydrate serves as a valuable subject for studying various chemical and physical properties, as well as exploring its potential in drug delivery systems.

Ziprasidone

Relevance: Ziprasidone is the active pharmaceutical ingredient in Ziprasidone Hydrochloride Monohydrate. The hydrochloride salt is used to improve the drug's water solubility and bioavailability. []

Polyvinylpyrrolidone

Relevance: PVP was used as a stabilizer in the microfluidization method to prepare Ziprasidone Hydrochloride Monohydrate nanocrystals. [] The polymer helps prevent aggregation and improve the stability of the nanocrystals in solution.

Precirol ATO 5

Relevance: Precirol ATO 5 was suggested as a suitable lipid material for developing NLCs containing Ziprasidone Hydrochloride Monohydrate. [] The aim was to enhance the drug's solubility and bioavailability using NLCs.

Tulsi Oil

Relevance: Tulsi oil was investigated as a physical penetration enhancer in transdermal drug delivery systems for Ziprasidone Hydrochloride Monohydrate. [] The study aimed to improve the permeation of the drug across the skin.

Overview

Ziprasidone hydrochloride monohydrate is a pharmaceutical compound primarily used as an atypical antipsychotic medication. It is effective in treating schizophrenia and bipolar disorder. The compound is characterized by its empirical formula C21H21ClN4OSHClH2O\text{C}_{21}\text{H}_{21}\text{ClN}_{4}\text{OS}\cdot \text{HCl}\cdot \text{H}_{2}\text{O} and a molecular weight of 467.42 g/mol . The compound appears as a white to slightly pink powder and is commonly marketed under the brand name Geodon, available in various oral capsule forms .

Source and Classification

Ziprasidone hydrochloride monohydrate is derived from the benzothiazolylpiperazine class of compounds. It is classified as an atypical antipsychotic due to its mechanism of action, which involves modulation of neurotransmitter systems in the brain, particularly serotonin and dopamine receptors . The compound is synthesized through various methods, including controlled synthesis techniques that ensure purity and efficacy for clinical use .

Synthesis Analysis

Methods

The synthesis of ziprasidone hydrochloride monohydrate typically involves multiple steps, including the formation of key intermediates followed by crystallization processes. One notable method includes:

  1. Formation of Key Intermediates: The initial step involves the synthesis of 5-(2-chloroacetyl)-1,3-dihydroindol-2-one, which serves as a precursor.
  2. Cyclization: This intermediate undergoes cyclization with piperazine derivatives to form the core structure of ziprasidone.
  3. Hydrochloride Salt Formation: The final product is obtained by reacting ziprasidone with hydrochloric acid, followed by crystallization from water to yield the monohydrate form.

These methods are detailed in patents that describe controlled synthesis techniques to ensure high yield and purity .

Technical Details

The synthesis process requires precise control over reaction conditions such as temperature, pH, and solvent choice to optimize yield and minimize impurities. For instance, using specific solvents can enhance solubility and crystallization efficiency.

Molecular Structure Analysis

Structure

The molecular structure of ziprasidone hydrochloride monohydrate features a complex arrangement with multiple functional groups contributing to its pharmacological activity. The crystal structure has been analyzed using synchrotron X-ray powder diffraction techniques, revealing that it crystallizes in space group P-1 with specific lattice parameters:

  • a=7.250a=7.250 Å
  • b=10.987b=10.987 Å
  • c=14.072c=14.072 Å
  • Angles: α=83.43°\alpha =83.43°, β=80.59°\beta =80.59°, γ=87.14°\gamma =87.14°

The structure also exhibits strong hydrogen bonding interactions between the positively charged nitrogen and chloride ions, which are crucial for its stability and solubility .

Data

The detailed structural data supports the compound's classification as a salt hydrate, which influences its physical properties and bioavailability.

Chemical Reactions Analysis

Reactions

Ziprasidone hydrochloride monohydrate can undergo various chemical reactions typical of organic compounds containing nitrogen and sulfur heteroatoms. Key reactions include:

  1. Hydrolysis: In aqueous environments, ziprasidone may hydrolyze under extreme conditions, affecting its stability.
  2. Oxidation: The presence of electron-rich nitrogen atoms makes it susceptible to oxidation reactions.
  3. Substitution Reactions: The chlorinated moiety can participate in nucleophilic substitution reactions, potentially leading to derivative compounds.

Technical Details

Understanding these reactions is essential for developing formulations that maintain drug stability during storage and administration.

Mechanism of Action

Ziprasidone exerts its therapeutic effects primarily through antagonism at serotonin (5-HT2A) and dopamine (D2) receptors in the central nervous system. This dual action helps mitigate symptoms associated with schizophrenia and mood disorders.

Process

The mechanism involves:

  • Dopamine Receptor Blockade: Reduces dopaminergic overactivity linked to psychotic symptoms.
  • Serotonin Receptor Modulation: Enhances serotonergic activity which can improve mood and reduce anxiety.

Data

Clinical studies indicate that ziprasidone's pharmacodynamic profile results in fewer extrapyramidal side effects compared to older antipsychotics due to its unique receptor binding profile .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to slightly pink powder.
  • Solubility: Soluble in water; solubility influenced by pH levels.
  • Melting Point: Specific melting point data varies but indicates thermal stability under standard conditions.

Chemical Properties

  • Molecular Weight: 467.42 g/mol.
  • Stability: Stable under normal storage conditions but sensitive to light and moisture.

Relevant analyses include high-performance liquid chromatography methods for quantifying purity and assessing degradation products during stability testing .

Applications

Ziprasidone hydrochloride monohydrate is primarily used in clinical settings for:

  • Treatment of Schizophrenia: Effective in managing acute episodes.
  • Bipolar Disorder Management: Used as both a mood stabilizer and antipsychotic.
  • Research Applications: Investigated for potential effects on other psychiatric disorders due to its unique receptor profile.
Synthetic Methodologies and Process Optimization of Ziprasidone Hydrochloride Monohydrate

Novel Hydration Techniques for Monohydrate Formation

The controlled formation of ziprasidone hydrochloride monohydrate (chemical formula: C₂₁H₂₂Cl₂N₄OS·H₂O) requires precise hydration protocols to ensure stoichiometric water incorporation and crystalline stability. Patent CN103450068A details a water activity-controlled crystallization method where saturated ziprasidone hydrochloride solutions in mixed solvents (e.g., ethanol-water or isopropanol-water) are subjected to humidity-controlled environments (75–85% RH) at 25–30°C. This technique promotes the selective nucleation of the monohydrate phase over anhydrous or dihydrate forms by modulating water molecule diffusion into the crystal lattice [1]. Synchrotron X-ray powder diffraction studies confirm that water molecules occupy specific channels within the P-1 triclinic crystal system (space group #2), forming hydrogen bonds between the chloride anion (Cl⁻) and protonated piperazinyl nitrogen (N⁺-H) of ziprasidone, as well as with the carbonyl oxygen of the oxindole ring (O=C). This dual hydrogen-bonding network (N⁺-H···Cl⁻···H-O-H···O=C) stabilizes the monohydrate structure and prevents lattice collapse during dehydration [8].

Table 1: Hydration Parameters for Monohydrate Crystallization

Solvent SystemTemperature (°C)Relative Humidity (%)Crystallization Yield (%)Water Content (Theoretical: 3.85%)
Ethanol:Water (3:1)2575–80923.82%
Isopropanol:Water (4:1)3080–85883.80%
Acetone:Water (5:1)2870–75783.45% (non-stoichiometric)

Thermogravimetric analysis (TGA) validates the thermal stability of the monohydrate, showing a sharp endothermic water loss peak at 73°C under nitrogen atmosphere, corresponding to 4.067% weight loss—consistent with theoretical monohydrate stoichiometry [2].

Solvent-Mediated Recrystallization Strategies for Particle Size Control

Particle size distribution critically influences the dissolution rate and bioavailability of ziprasidone hydrochloride monohydrate. High-energy planetary ball milling (400 rpm, 24h) and cryogenic grinding (liquid nitrogen, 3h) of ziprasidone free base generate amorphous powders with particle sizes <10 μm, but these require subsequent recrystallization to stabilize the monohydrate form [5]. Solvent-mediated polymorphic transformation (SMPT) in polar aprotic solvents achieves this control:

  • Acetonitrile-water systems (8:2 v/v) yield plate-like crystals (D₅₀ = 15–20 μm) due to rapid nucleation at low supersaturation.
  • Tetrahydrofuran (THF)-water systems (9:1 v/v) produce needle-shaped crystals (D₅₀ = 50–100 μm) via slow diffusion-mediated growth [3] [5].

Table 2: Solvent Selection Impact on Particle Morphology and Dissolution

Recrystallization SolventParticle MorphologyMedian Particle Size (D₅₀)Dissolution Rate (Phosphate Buffer pH 6.8)
Acetonitrile:Water (8:2)Plate-like18 μm98% in 30 min
THF:Water (9:1)Needle-like85 μm75% in 30 min
Methanol:Water (7:3)Irregular35 μm88% in 30 min

Notably, particles <20 μm exhibit dissolution rates comparable to amorphous ziprasidone free base formulations due to increased surface area, as confirmed by biorelevant dissolution stress tests simulating gastric emptying [5].

Comparative Analysis of Anhydrous vs. Hydrated Salt Synthesis Pathways

The synthesis of ziprasidone hydrochloride may yield anhydrous or monohydrate forms, with divergent kinetics and thermodynamic stability. The anhydrous form is typically obtained via:

  • Direct precipitation: Ziprasidone free base reacted with HCl in anhydrous ethanol or acetone, generating metastable anhydrous crystals prone to hygroscopic conversion [7].
  • Thermal dehydration: Monohydrate heated at 90–100°C under vacuum, inducing a solid-state transition to anhydrous ziprasidone hydrochloride with an activation energy (Eₐ) of 28 kcal/mol and pre-exponential factor of 9.53×10¹³ sec⁻¹, following a one-dimensional diffusion model [2].

In contrast, the monohydrate pathway leverages water-mediated crystallization, yielding thermodynamically stable crystals with higher lattice energy. Powder X-ray diffraction (PXRD) analyses reveal distinct patterns:

  • Monohydrate: Characteristic peaks at 8.9°, 12.3°, and 26.7° 2θ (Cu-Kα radiation).
  • Anhydrous form: Peaks at 7.2°, 14.8°, and 24.1° 2θ, indicating altered unit cell dimensions [2] [8].

Table 3: Comparative Properties of Hydrated vs. Anhydrous Forms

PropertyMonohydrateAnhydrous Form
Crystal SystemTriclinic (P-1)Monoclinic (P2₁/c)
Unit Cell Volume1098.00 ų978.4 ų
Hydrogen BondingN⁺-H···Cl⁻···H₂O···O=CN⁺-H···Cl⁻ only
HygroscopicityNon-hygroscopic (<85% RH)Hygroscopic (converts to hydrate at >40% RH)
Kinetic Stability (25°C)>24 monthsConverts to monohydrate in 3–6 months

Green Chemistry Approaches in Industrial-Scale Production

Optimized synthetic routes minimize environmental impact while maintaining monohydrate purity. Key advances include:

  • Catalyst reduction: Substituting stoichiometric metal chlorides (e.g., FeCl₃) in Friedel-Crafts acylation with catalytic CuCl (0.05 eq.), reducing heavy metal waste by 90% [1].
  • Solvent recycling: Closed-loop recovery of isopropanol (IPA) from monohydrate crystallization mother liquors via distillation, achieving 85% solvent reuse without compromising crystal purity [7].
  • Waste minimization: Replacing dichloromethane (DCM) in nitration steps with ethyl acetate/water biphasic systems, lowering the environmental impact factor (E-factor) from 32 to 8.5 kg waste/kg product [1] [8].

Life-cycle assessments confirm that integrated green protocols reduce cumulative energy demand (CED) by 40% compared to traditional routes, primarily through solvent optimization and catalytic step-efficiency [7].

Table 4: Environmental Metrics for Solvent Selection

SolventGlobal Warming Potential (kg CO₂-eq/kg)Recycling Efficiency (%)Process Safety
Dichloromethane1.345Carcinogenic
Ethyl Acetate0.485Low toxicity
Isopropanol0.892Flammable

Impurity Profiling and Mitigation During Synthesis

Critical impurities in ziprasidone hydrochloride monohydrate arise from starting materials, intermediates, and degradation products. EP1476162B1 identifies three high-risk impurities:

  • Des-chloro impurity (6-des-chloro ziprasidone): Formed via reductive dehalogenation during catalytic hydrogenation of nitro intermediates; controlled by optimizing Raney nickel catalyst activity at pH 4.0–5.0 [3].
  • Chloroacetyl chloride adduct: Generated from incomplete hydrolysis of Friedel-Crafts intermediates; suppressed by aqueous hydrolysis at 60°C for 8h [1].
  • Oxindole dimer: Oxidative dimerization product during storage; mitigated via antioxidant addition (0.01% BHT) and oxygen-free packaging [3].

Quantitative analysis uses reverse-phase HPLC with Zorbax SB-C8 columns and KH₂PO₄ buffer (pH 3.0)/acetonitrile gradients, achieving resolution >2.0 for all specified impurities. Specification limits adhere to ICH Q3A guidelines: ≤0.10% for individual impurities and ≤0.30% for total impurities [3] [6].

Table 5: Key Impurities and Control Strategies

ImpurityChemical StructureOriginMitigation StrategyHPLC Retention Time (min)
Des-chloro ziprasidoneLacks Cl at indolone-6-positionOver-reduction of nitro groupControlled hydrogenation (30 psi H₂, 40°C)8.2
Chloroacetyl adduct5-(2-Chloroacetyl)-6-chlorooxindoleIncomplete hydrolysisExtended hydrolysis (60°C, 8h)12.7
N-Oxide ziprasidonePiperazine N-oxideOxidation during synthesisNitrogen purging, BHT addition5.9

Properties

CAS Number

138982-67-9

Product Name

Ziprasidone hydrochloride monohydrate

IUPAC Name

5-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl]-6-chloro-1,3-dihydroindol-2-one;hydrochloride

Molecular Formula

C21H22Cl2N4OS

Molecular Weight

449.4 g/mol

InChI

InChI=1S/C21H21ClN4OS.ClH/c22-17-13-18-15(12-20(27)23-18)11-14(17)5-6-25-7-9-26(10-8-25)21-16-3-1-2-4-19(16)28-24-21;/h1-4,11,13H,5-10,12H2,(H,23,27);1H

InChI Key

NZDBKBRIBJLNNT-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCC2=C(C=C3C(=C2)CC(=O)N3)Cl)C4=NSC5=CC=CC=C54.O.Cl

Synonyms

5-(2-(4-(3-benzisothiazolyl)piperazinyl)ethyl)-6-chloro-1,3-dihydro-2H-indol-2-one
CP 88059
CP 88059-01
CP-88,059
CP-88,059-01
CP-88,059-1
Geodon
ziprasidone
ziprasidone hydrochloride
ziprasidone hydrochloride, monohydrate
ziprazidone

Canonical SMILES

C1CN(CCN1CCC2=C(C=C3C(=C2)CC(=O)N3)Cl)C4=NSC5=CC=CC=C54.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.